molecular formula C16H23BrN2O2 B2620096 (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-07-5

(R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2620096
CAS No.: 1286207-07-5
M. Wt: 355.276
InChI Key: UYZZAGNHGKVPQM-CQSZACIVSA-N
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Description

(R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate (CAS: 1286207-07-5) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 3-position and a 4-bromobenzyl substituent at the 1-position of the pyrrolidine ring. Its molecular formula, C₁₆H₂₃BrN₂O₂, corresponds to a molar mass of 355.31 g/mol. The (R)-stereochemistry at the pyrrolidine-3-ylcarbamate position distinguishes it from its enantiomer and influences its physicochemical and biological behavior .

This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and other bioactive molecules. Its tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions (e.g., HCl in 1,4-dioxane) . Commercial availability through suppliers like CymitQuimica underscores its relevance in medicinal chemistry workflows .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(4-bromophenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZZAGNHGKVPQM-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of ®-tert-butyl 3-pyrrolidinecarboxylate with 4-bromobenzyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide ion is displaced by the pyrrolidine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the bromobenzyl group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used; for example, azides, nitriles, or thiols.

    Oxidation: Oxidized products may include ketones or carboxylic acids.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: The primary products are the corresponding amine and carbon dioxide.

Scientific Research Applications

The compound has been studied for its potential biological activities, particularly in the following areas:

1. Antiviral Applications

  • (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate has shown promise as a main protease inhibitor, crucial for the life cycle of various viruses. This positions it as a candidate for antiviral drug development, particularly against viral infections where protease activity is essential for viral replication.

2. Antibacterial Properties

  • Preliminary studies indicate that derivatives of this compound exhibit antibacterial activity. This suggests that it may be useful in developing treatments for bacterial infections, expanding its therapeutic potential beyond viral applications.

Synthetic Pathways

Several methods have been developed for synthesizing this compound. These synthetic routes are critical for producing the compound in sufficient quantities for research and potential therapeutic use.

Case Studies and Research Findings

Research studies have evaluated the efficacy of this compound in various biological assays:

In Vitro Studies :

  • The compound was tested against different cell lines to assess its cytotoxicity and biological activity. Results indicated that it exhibits selective inhibition of viral replication pathways, supporting its candidacy as an antiviral agent.

In Vivo Studies :

  • Animal models have been utilized to explore the pharmacokinetics and therapeutic effects of the compound. Notably, studies demonstrated significant antiviral activity, with treated subjects showing reduced viral loads compared to controls.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

tert-Butyl((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate (CAS: 1212076-16-8)

  • Molecular Formula : C₂₂H₂₇ClN₂O₂
  • Molar Mass : 386.96 g/mol
  • Key Differences: Substituents: Contains a 4-chlorophenyl group instead of 4-bromobenzyl. Stereochemistry: (3S,4R) configuration introduces distinct spatial orientation compared to the (R)-configuration of the target compound. Predicted Properties: Higher molar mass (386.96 vs. 355.31 g/mol) and density (1.19 g/cm³) due to the additional phenyl group .

Impact of Halogen Substituents

  • Bromine (Br) : Enhances hydrophobicity and acts as a superior leaving group in Suzuki-Miyaura couplings, making the target compound more reactive in cross-coupling reactions compared to chlorine analogs.
  • Chlorine (Cl) : Offers metabolic stability in vivo due to reduced susceptibility to oxidative dehalogenation .

Pyrrolidine Derivatives with Different Protecting Groups

tert-Butyl 1-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-ylcarbamate

  • Key Features :
    • Core Structure : Imidazo-pyrrolo-pyrazine scaffold instead of pyrrolidine.
    • Protecting Group : Retains the Boc group but includes a tosyl (p-toluenesulfonyl) moiety.
    • Synthesis : Synthesized via mercury(II) trifluoroacetate-mediated cyclization with 81% yield, highlighting efficient heterocycle formation .

(S)-5-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid

  • Key Features: Structure: Pentanoic acid backbone with Boc and allyloxycarbonyl (Alloc) groups. Functionality: Dual protecting groups enable orthogonal deprotection strategies (acid-labile Boc vs. palladium-catalyzed Alloc removal). Solubility: Carboxylic acid group enhances aqueous solubility compared to the hydrophobic bromobenzyl substituent in the target compound .

Stereochemical Variants

  • Example: (S)-configured analogs of pyrrolidine carbamates exhibit varied inhibitory activity against proteases in computational studies .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Stereochemistry Predicted pKa
(R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate 1286207-07-5 C₁₆H₂₃BrN₂O₂ 355.31 4-Bromobenzyl, Boc (R) ~12.0*
tert-Butyl((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate 1212076-16-8 C₂₂H₂₇ClN₂O₂ 386.96 4-Chlorophenyl, Benzyl, Boc (3S,4R) 11.98
(S)-5-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid N/A C₁₄H₂₃N₃O₆ 329.35 Boc, Alloc, Carboxylic acid (S) ~4.5 (COOH)

*Estimated based on analogous structures .

Research Findings and Implications

  • Synthetic Utility : The target compound’s bromobenzyl group facilitates cross-coupling reactions, whereas chlorine analogs (e.g., ) may require harsher conditions or specialized catalysts.
  • Protecting Group Strategy : Boc deprotection under mild acidic conditions (e.g., HCl) is advantageous over Alloc or tosyl groups, which necessitate transition-metal catalysts or strong bases .

Biological Activity

(R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate, with CAS Number 1286207-07-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C16H24BrN2O2. The compound features a pyrrolidine ring, which is known for its role in various biological systems. The presence of the bromobenzyl group is significant as halogenated compounds often exhibit enhanced biological properties.

PropertyValue
Molecular Weight368.28 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogPNot available

Research indicates that this compound may interact with various biological targets, including cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation. This interaction could potentially inhibit tumor growth and promote apoptosis in cancer cells.

Case Studies

  • Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant antitumor activity against various cancer cell lines. The mechanism was attributed to the inhibition of CDK activity, leading to cell cycle arrest and apoptosis .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound in models of neurodegeneration. The compound was shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

In Vitro and In Vivo Studies

Recent studies have employed both in vitro and in vivo models to assess the biological activity of this compound:

  • In Vitro : Cell viability assays demonstrated a dose-dependent reduction in cell proliferation across several cancer cell lines, indicating its potential as an anticancer agent .
  • In Vivo : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups .

Q & A

Basic Research Questions

Q. How can synthetic routes for (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate be optimized to improve yield and enantiomeric purity?

  • Methodological Answer : The synthesis typically involves carbamate protection of the pyrrolidine nitrogen using Boc anhydride, followed by coupling with 4-bromobenzyl bromide. Optimize reaction conditions by controlling stoichiometry (e.g., 1.2 equivalents of Boc anhydride) and using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane. Enantiomeric purity can be preserved by avoiding racemization-prone conditions (e.g., high temperatures) and employing chiral auxiliaries during intermediate steps. Purification via column chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50) enhances yield .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the tert-butyl group (δ ~1.4 ppm for CH3) and bromobenzyl moiety (aromatic protons at δ ~7.3–7.5 ppm). HPLC-MS (ESI+) validates molecular weight (e.g., [M+H]+ at ~381.3 Da), while FT-IR confirms carbamate C=O stretching (~1690 cm⁻¹). For purity assessment, reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is recommended .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture (hydrolysis risk) and strong bases, which may cleave the carbamate group. Conduct stability assays via periodic HPLC analysis to monitor degradation .

Advanced Research Questions

Q. What mechanistic pathways explain the compound’s reactivity under basic or nucleophilic conditions?

  • Methodological Answer : The tert-butyl carbamate is susceptible to Hofmann elimination under strong bases (e.g., NaOH), generating pyrrolidine-derived alkenes and tert-butylamine. Nucleophilic displacement at the bromobenzyl position (e.g., Suzuki coupling) requires palladium catalysis (Pd(PPh3)4) and mild bases (K2CO3). Monitor reaction progress via TLC or LC-MS to optimize cross-coupling efficiency .

Q. How can researchers resolve contradictions in reported purity data for this compound?

  • Methodological Answer : Discrepancies often arise from residual solvents or unreacted intermediates. Use elemental analysis (C, H, N) to confirm stoichiometric ratios and DSC (differential scanning calorimetry) to detect polymorphic impurities. Cross-validate with orthogonal methods like NMR relaxation studies to assess crystalline vs. amorphous content .

Q. What strategies are effective for maintaining enantiomeric integrity during derivatization reactions?

  • Methodological Answer : Employ chiral catalysts (e.g., BINAP-Pd complexes) for stereospecific coupling reactions. Use chiral HPLC (Chiralpak IA column) with n-hexane/isopropanol (90:10) to monitor enantiomeric excess (ee). Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) that may induce racemization .

Q. How can metabolic stability of this compound be evaluated in biological systems?

  • Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes) with NADPH cofactor. Analyze metabolites via LC-MS/MS in MRM (multiple reaction monitoring) mode, focusing on demethylation (loss of tert-butyl group) or hydroxylation products. Compare half-life (t1/2) values to prioritize analogs with improved metabolic stability .

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